molecular formula C16H18F3N3O3S B2853625 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2034374-82-6

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide

カタログ番号: B2853625
CAS番号: 2034374-82-6
分子量: 389.39
InChIキー: FJCYVBVBIDABTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrazole core substituted at the 1-position with a tetrahydropyran-2-ylmethyl (oxan-2-ylmethyl) group and at the 4-position with a 3-(trifluoromethyl)benzenesulfonamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrahydropyran ring may improve solubility and pharmacokinetic properties .

特性

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O3S/c17-16(18,19)12-4-3-6-15(8-12)26(23,24)21-13-9-20-22(10-13)11-14-5-1-2-7-25-14/h3-4,6,8-10,14,21H,1-2,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCYVBVBIDABTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the tetrahydropyran group, and the attachment of the trifluoromethylbenzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for various applications.

化学反応の分析

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different chemical entities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学的研究の応用

Anticancer Activity

Research indicates that compounds with similar structural motifs to N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide exhibit promising anticancer properties. For instance, sulfonamides have been shown to inhibit carbonic anhydrases, which play a role in tumor progression. A study demonstrated that derivatives of sulfonamides can effectively target tumor cells by disrupting their metabolic pathways, leading to apoptosis .

Anti-inflammatory Properties

Compounds related to this sulfonamide have been investigated for their anti-inflammatory effects. For example, the trifluoromethyl group is known to enhance the pharmacological profile of drugs by improving their metabolic stability and bioavailability. This modification can lead to increased efficacy in treating inflammatory diseases .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes, including kinases involved in cancer signaling pathways. The inhibition of these pathways can lead to reduced cell proliferation and survival in cancerous tissues .

Receptor Modulation

Similar compounds have been explored as modulators of G-protein coupled receptors (GPCRs). These receptors are crucial in numerous physiological processes, and targeting them can lead to new therapeutic strategies for conditions like obesity and diabetes .

Synthesis and Testing

A notable study synthesized N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide and evaluated its biological activity against several cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound could serve as a lead compound for further development in anticancer therapies .

Data Table: Summary of Applications

Application AreaSpecific ActivityReferences
Anticancer ActivityInhibition of tumor cell proliferation
Anti-inflammatory EffectsModulation of inflammatory pathways
Enzyme InhibitionTargeting kinases involved in cancer signaling
Receptor ModulationInteraction with GPCRs

作用機序

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Structural Features

The target compound shares a pyrazole-sulfonamide scaffold with several analogs but differs in substituents:

  • N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (6b) ():
    • Substituents: Ethanesulfonamide, 4-chlorobenzyl, and 4-(trifluoromethyl)phenyl.
    • Key difference: Ethanesulfonamide instead of benzenesulfonamide; lacks the tetrahydropyran group.
  • 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide ():
    • Substituents: 4-Methylbenzenesulfonamide and 3-(trifluoromethyl)benzyl.
    • Key difference: Benzyl group instead of oxan-2-ylmethyl; methyl substituent on the sulfonamide benzene.
  • N-{2-[3-(2-Pyridinyl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzenesulfonamide ():
    • Substituents: Trifluoromethoxybenzenesulfonamide and pyridinyl-pyrazole-ethyl chain.
    • Key difference: Trifluoromethoxy group and pyridine ring introduce distinct electronic properties.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target compound ~407.4 (estimated) Not reported Oxan-2-ylmethyl, trifluoromethyl
Compound 6b () ~531.9 Not reported Ethanesulfonamide, chlorobenzyl
Example 57 () 616.9 211–214 Chromen-4-one, cyclopropylsulfonamide
4-Methyl analog () 405.3 Not reported 3-(Trifluoromethyl)benzyl

Pharmacological Activities

  • Compound 6b (): Exhibits antitumor and radio-sensitizing effects in breast cancer models, likely due to sulfonamide-mediated apoptosis induction .
  • N-{2-[3-(2-Pyridinyl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzenesulfonamide (): Potential kinase inhibition inferred from pyridine and sulfonamide motifs .
  • The trifluoromethyl group could improve binding to hydrophobic enzyme pockets .

生物活性

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrazole moiety and a sulfonamide group. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound's molecular formula is C16H18F3N3O4SC_{16}H_{18}F_3N_3O_4S with a molecular weight of approximately 405.39 g/mol. The presence of trifluoromethyl and sulfonamide groups contributes to its pharmacological properties, making it a candidate for various biological applications.

The biological activity of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate the activity of these biomolecules, leading to various downstream effects depending on the biological context. For instance, compounds with similar structures have shown inhibition of key enzymes involved in disease pathways, suggesting a potential role as therapeutic agents in conditions like cancer and infectious diseases .

Antimicrobial Properties

Research has demonstrated that derivatives of pyrazoles, including sulfonamides, exhibit significant antimicrobial activity. In vitro studies have shown that related compounds can inhibit the growth of pathogens such as Leishmania spp., with IC50 values indicating effective concentrations for inhibiting promastigote forms .

CompoundTarget OrganismIC50 (mM)
3bL. amazonensis0.070
3eL. infantum0.059

This suggests that N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide may possess similar properties due to structural analogies.

Cytotoxicity Studies

The cytotoxic effects of related sulfonamide compounds have been evaluated in various cancer cell lines. A study indicated that modifications in the pyrazole structure could enhance selectivity and potency against specific cancer types . The cytotoxicity profiles suggest that the compound may be explored further for its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the biological activities associated with similar compounds:

  • Antileishmanial Activity : In a comparative study, pyrazole derivatives were tested against Leishmania spp., revealing promising results that warrant further investigation into their mechanisms and potential clinical applications .
  • Cardiovascular Effects : Some sulfonamide derivatives have shown effects on perfusion pressure and coronary resistance in isolated rat heart models, indicating their potential cardiovascular implications . This opens avenues for exploring the compound's effects on cardiovascular health.

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions, starting from readily available pyrazole and oxan derivatives. The reaction conditions often require specific solvents like DMF and catalysts such as triethylamine to facilitate the formation of the final product.

Q & A

Basic: What are the key synthetic routes for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Functionalization of the pyrazole ring at the 4-position with the oxan-2-ylmethyl group via nucleophilic substitution or coupling reactions. For example, alkylation of 1H-pyrazol-4-amine with (oxan-2-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Sulfonamide formation by reacting the pyrazole intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Optimization: Solvent choice (e.g., DMF for polar intermediates) and temperature control (e.g., 0–25°C for sulfonylation) are critical to minimize side reactions .

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:
Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., trifluoromethyl group at C3 of benzene, oxan-2-ylmethyl linkage to pyrazole) .
  • Infrared Spectroscopy (IR): Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-F stretching) confirm sulfonamide and trifluoromethyl groups .
  • X-ray Crystallography: Resolves intramolecular interactions (e.g., hydrogen bonding between sulfonamide NH and pyrazole N) .

Advanced: How does the oxan-2-ylmethyl moiety influence pharmacokinetic properties?

Methodological Answer:
The oxane (tetrahydropyran) ring enhances metabolic stability and solubility:

  • Lipophilicity: The ether oxygen reduces logP compared to alkyl chains, improving aqueous solubility .
  • Metabolic Resistance: The cyclic ether resists oxidative degradation by cytochrome P450 enzymes, as seen in analogs like COX-2 inhibitors .
  • Experimental Validation: Comparative studies using liver microsome assays (e.g., rat/human) quantify metabolic half-life differences between oxane-containing and alkyl analogs .

Advanced: What strategies optimize selectivity for target enzymes (e.g., kinases or COX-2)?

Methodological Answer:

  • Trifluoromethyl Group: Enhances target binding via hydrophobic interactions and electron-withdrawing effects, as demonstrated in COX-2 inhibitors like celecoxib .
  • Sulfonamide Positioning: Aligns with catalytic residues (e.g., Arg513 in COX-2) for selective inhibition; molecular docking studies guide substitutions .
  • SAR Studies: Systematic variation of substituents on the benzene ring (e.g., chloro vs. methyl) identifies moieties that minimize off-target binding .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Orthogonal Assays: Validate activity using diverse methods (e.g., enzymatic inhibition vs. cell-based assays) to rule out assay-specific artifacts .
  • Structural Analogs: Compare activity of derivatives (e.g., oxan-4-yl vs. oxan-2-yl) to isolate the impact of specific groups .
  • Crystallographic Analysis: Resolve binding modes to explain discrepancies (e.g., trifluoromethyl orientation altering active-site interactions) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purity Control: Use preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) to achieve >98% purity, critical for in vivo studies .
  • Byproduct Mitigation: Optimize stoichiometry (e.g., 1.1 equivalents of sulfonyl chloride) and reaction time to suppress di-sulfonylated impurities .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for coupling steps) improve yield and reproducibility at larger scales .

Advanced: How to evaluate the compound’s potential for CNS penetration?

Methodological Answer:

  • LogBB Calculation: Predict blood-brain barrier permeability using computational models (e.g., Molinspiration) based on molecular weight (<500 Da) and polar surface area (<90 Ų) .
  • In Vitro Models: Use MDCK-MDR1 cell monolayers to measure permeability (Papp) and efflux ratios .
  • Structural Modifications: Introduce hydrogen bond donors/acceptors (e.g., pyridine N) to enhance passive diffusion, as seen in factor Xa inhibitors .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the sulfonamide group .
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxane ring .
  • Stability Assays: Accelerated degradation studies (40°C/75% RH for 4 weeks) identify decomposition pathways (e.g., sulfonamide cleavage) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。